molecular formula C22H21N5O4S B2625114 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852437-53-7

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2625114
CAS No.: 852437-53-7
M. Wt: 451.5
InChI Key: VKZQASGNFAJAOW-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazolo ring fused to a pyridazine ring, with additional functional groups that contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 3,4-dimethoxybenzaldehyde to form the triazolopyridazine core.

    Thioether Formation:

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with 3-methoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs for treating diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-5H-(1,2,3)triazolo(5,1-b)(1,3,4)thiadiazine hydrobromide
  • 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
  • 1,2,4-Triazolo[4,3-a]thiadiazoles

Uniqueness

Compared to similar compounds, 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-16-6-4-5-15(12-16)23-20(28)13-32-21-10-9-19-24-25-22(27(19)26-21)14-7-8-17(30-2)18(11-14)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQASGNFAJAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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